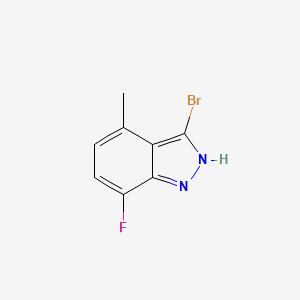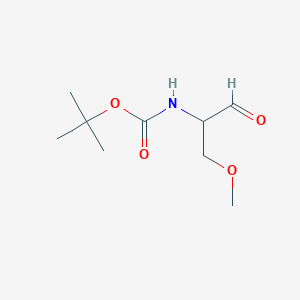
N,N-Dimethyl-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(pentyl)amine, also known as N,N-dimethylpentan-1-amine, is an organic compound belonging to the class of amines. It is characterized by the presence of a pentyl group attached to a nitrogen atom, which is further bonded to two methyl groups. This compound is a colorless liquid with a fishy odor, commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(pentyl)amine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with 1-bromopentane. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or toluene.
Industrial Production Methods
On an industrial scale, dimethyl(pentyl)amine can be produced through the catalytic hydrogenation of N,N-dimethylpentanamide. This process involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction yields dimethyl(pentyl)amine along with water as a byproduct.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pentyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylpentanamide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form N,N-dimethylpentylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., 1-bromopentane) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N,N-dimethylpentanamide.
Reduction: N,N-dimethylpentylamine.
Substitution: Various substituted amines depending on the alkyl or aryl group used.
Scientific Research Applications
Dimethyl(pentyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amides.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used as a solvent and as an intermediate in the production of surfactants, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl(pentyl)amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Triethylamine: An amine with three ethyl groups attached to the nitrogen atom.
Uniqueness
Dimethyl(pentyl)amine is unique due to the presence of a pentyl group, which imparts distinct chemical and physical properties compared to other similar amines. The longer alkyl chain increases its hydrophobicity and affects its reactivity and solubility in various solvents. This makes it particularly useful in specific industrial applications where such properties are desired.
Properties
Molecular Formula |
C7H17N |
|---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6-7-8(2)3/h4-7H2,1-3H3 |
InChI Key |
IDFANOPDMXWIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



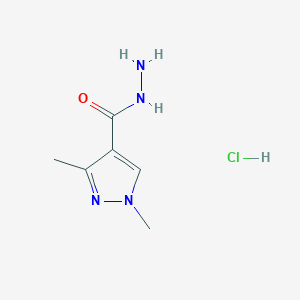
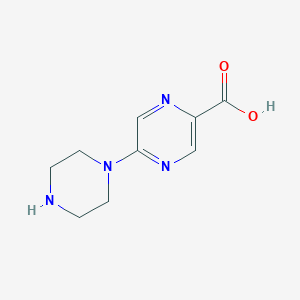
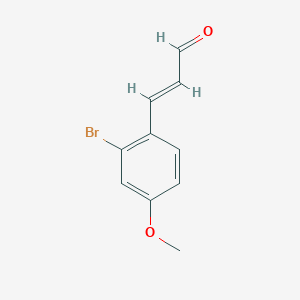
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
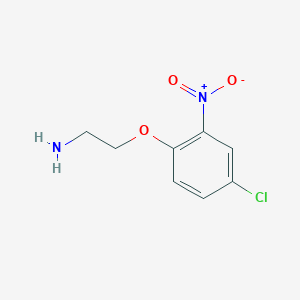
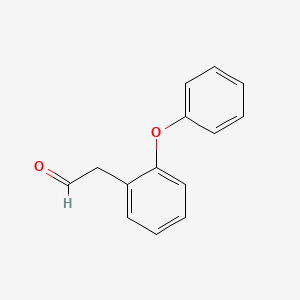
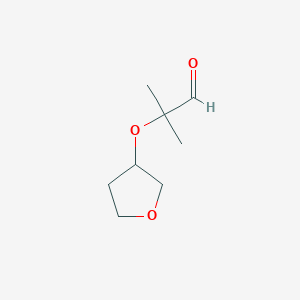
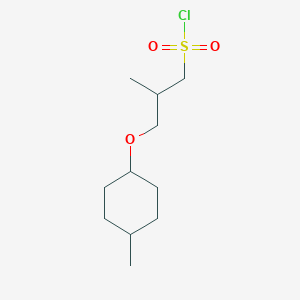
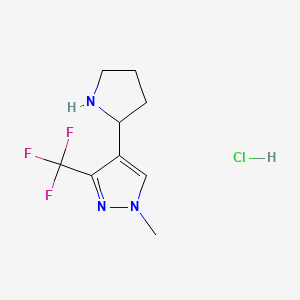
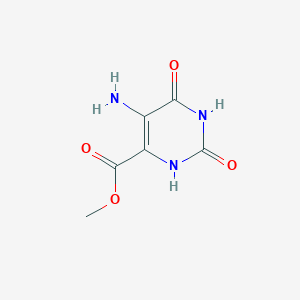
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
